REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[CH:13]=[C:12](Br)[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8].[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.CC#N.O>[NH2:1][C:2]1[C:3]2[CH:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C=CC(=C2)Br
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
Pd(Ph3)4
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was degassed
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The reaction was degassed again
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the remaining residue was purified via flash column chromatrography (5 g SiO2, 0-40% EtOAc/dichloromethane)
|
Type
|
CONCENTRATION
|
Details
|
The product-containing fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
to give the product which
|
Type
|
CUSTOM
|
Details
|
the remaining solids were removed via filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was re-purified
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C=CC(=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 mg | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 8.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |